![molecular formula C7H12N4O B3045890 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159553-52-2](/img/structure/B3045890.png)

3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

概要

説明

Triazolopyrazines are a class of nitrogen-containing heterocyclic compounds . They are part of the larger family of azoles, which are commonly used in medicinal chemistry . Triazolopyrazines can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolopyrazines often involves cyclization reactions . For example, one approach involves cyclizing a heterocyclic diamine with a nitrite . Another method involves reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

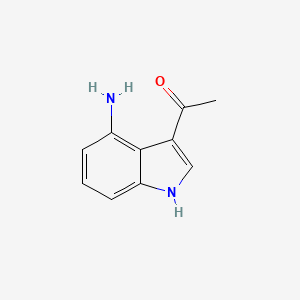

Triazolopyrazines are characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific structure of “3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” would include additional functional groups, but without more specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis

The chemical reactions involving triazolopyrazines can vary widely depending on the specific compound and the conditions. Some triazolopyrazines have been found to exhibit antibacterial activities .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrazines can vary depending on their specific structure. Generally, they are expected to have properties typical of nitrogen-containing heterocyclic compounds .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine, also known as 3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine:

Antibacterial Applications

3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: has shown promising antibacterial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . These findings suggest potential use in developing new antibacterial agents to combat resistant bacterial infections.

Antifungal Applications

The triazolo[4,3-a]pyrazine scaffold is known for its antifungal activity. Compounds containing this structure have been effective against a range of fungal pathogens. This makes 3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine a candidate for antifungal drug development, particularly in treating infections caused by resistant fungal species .

Antiviral Applications

Research has explored the antiviral potential of triazolo[4,3-a]pyrazine derivatives. These compounds can interfere with viral replication processes, making them useful in developing antiviral therapies. This application is particularly relevant in the context of emerging viral diseases where new antiviral agents are urgently needed .

Anticancer Applications

The unique structure of 3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine allows it to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of existing chemotherapy drugs . This highlights its potential in cancer treatment.

Neuroprotective Applications

Compounds containing the triazolo[4,3-a]pyrazine moiety have been investigated for their neuroprotective effects. These compounds can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This suggests that 3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine could be developed into neuroprotective agents.

Anti-inflammatory Applications

The anti-inflammatory properties of triazolo[4,3-a]pyrazine derivatives have been documented in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This makes 3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine a potential candidate for treating inflammatory diseases.

Antioxidant Applications

Research has shown that triazolo[4,3-a]pyrazine derivatives possess significant antioxidant activity. These compounds can scavenge free radicals and protect cells from oxidative damage . This application is particularly important in preventing diseases associated with oxidative stress, such as cardiovascular diseases and aging-related disorders.

Antidiabetic Applications

The potential antidiabetic effects of 3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have been explored in recent studies. These compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models . This suggests that they could be developed into new treatments for diabetes.

作用機序

Target of Action

The compound 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine, also known as 3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, has been found to interact with several targets. The primary targets include c-Met/VEGFR-2 kinases , Poly (ADP-ribose) polymerase 1 (PARP1) , and potentially PCAF bromodomain . These targets play crucial roles in various cellular processes, including cell growth, angiogenesis, DNA repair, and gene expression.

Mode of Action

This compound interacts with its targets in a specific manner. For instance, it exhibits inhibitory activities towards c-Met/VEGFR-2 kinases . It binds to these kinases, thereby inhibiting their activity. This interaction results in the inhibition of cell growth and angiogenesis, which are critical processes in cancer progression . As a PARP1 inhibitor , it can selectively kill homologous recombination (HR) deficient cancer cells through a mechanism of synthetic lethality .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting c-Met/VEGFR-2 kinases , it impacts the signaling pathways associated with cell growth and angiogenesis . Its action as a PARP1 inhibitor affects the DNA repair pathway, leading to the death of HR deficient cancer cells . The potential interaction with PCAF bromodomain suggests an influence on gene expression pathways .

Pharmacokinetics

The compound’s inhibitory activities against its targets and its antiproliferative activities against various cell lines suggest that it may have favorable bioavailability .

Result of Action

The compound’s action results in several molecular and cellular effects. It exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of these cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-12-5-7-10-9-6-4-8-2-3-11(6)7/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCQCUUVOJRITH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN=C2N1CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726042 | |

| Record name | 3-(Methoxymethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |

CAS RN |

1159553-52-2 | |

| Record name | 3-(Methoxymethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3045809.png)

![2-Propanol, 1-[4-(hydroxyamino)phenoxy]-3-[(1-methylethyl)amino]-](/img/structure/B3045816.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol](/img/structure/B3045817.png)